Cas no 800-22-6 (Chloracyzine)

Chloracyzine structure
Chloracyzine structure
Product Name:Chloracyzine
CAS No:800-22-6
MF:C19H21ClN2OS
MW:360.900842428207
CID:861801
PubChem ID:13113
Update Time:2025-04-19

Chloracyzine Chemical and Physical Properties

Names and Identifiers

    • Chloracyzine
    • 1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one
    • Chloracizin
    • Chloracizine
    • Chloracizinum
    • Chlorazicin
    • Chlorazicine
    • Chloroacizin
    • Chloroacizine
    • Chloroacyzin
    • 2-Chloro-10-(3-diethylaminopropionyl)phenothiazine
    • BRN 0042353
    • DTXSID6046183
    • 1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-1-propanone
    • Tox21_111848
    • ZZKWNLZUYAGVOT-UHFFFAOYSA-N
    • CAS-800-22-6
    • CHLORACIZINE [MI]
    • Cloracizina [INN-Spanish]
    • Chloracyzine [INN:DCF]
    • UNII-TZ913SWN6M
    • MLS006011648
    • NCGC00160486-01
    • 800-22-6
    • Cloracizina
    • 2-Chloro-10-(N,N-diethyl-beta-alanyl)phenothiazine
    • G-020
    • SMR004703406
    • Phenothiazine, 2-chloro-10-(N,N-diethyl-.beta.-alanyl)-
    • BDBM50408496
    • Phenothiazine, 2-chloro-10-(N,N-diethyl-beta-alanyl)-
    • Chloracyzinum [INN-Latin]
    • DTXCID4026183
    • BRD-K99124663-001-01-1
    • 2-Chloro-10-(N,N-diethyl-.beta.-alanyl)phenothiazine
    • CHLORACYZINE [INN]
    • Khloratsizin
    • SCHEMBL309939
    • 10H-Phenothiazine, 2-chloro-10-(3-(diethylamino)-1-oxopropyl)-
    • CHEMBL290624
    • AKOS001491164
    • AB00918350-05
    • Chloracysin
    • Chloracyzinum
    • TZ913SWN6M
    • Q27290492
    • Chlorocizin
    • Oprea1_047986
    • Inchi: 1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3
    • InChI Key: ZZKWNLZUYAGVOT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)C(CCN(CC)CC)=O

Computed Properties

  • Exact Mass: 360.10600
  • Monoisotopic Mass: 360.106312
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 48.8

Experimental Properties

  • Density: 1.246
  • Boiling Point: 553.9°C at 760 mmHg
  • Flash Point: 288.8°C
  • Refractive Index: 1.621
  • PSA: 48.85000
  • LogP: 5.26620
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.